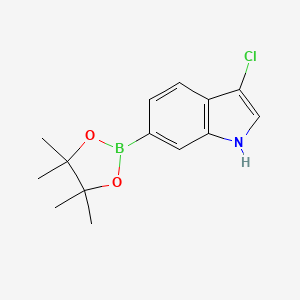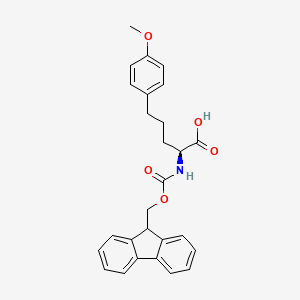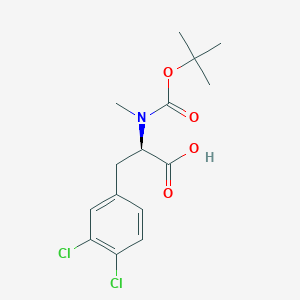
(3-Chloro-1H-indol-6-yl)boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-1H-indol-6-yl)boronic acid pinacol ester: is a chemical compound with the molecular formula C14H17BClNO2 . It is a derivative of indole, a heterocyclic aromatic organic compound, and contains a boronic acid ester functional group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-1H-indol-6-yl)boronic acid pinacol ester typically involves the borylation of 3-chloroindole. One common method is the palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. This reaction involves the coupling of 3-chloroindole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using larger reactors, and ensuring proper handling and disposal of chemicals to meet industrial safety and environmental standards .
化学反応の分析
Types of Reactions: (3-Chloro-1H-indol-6-yl)boronic acid pinacol ester can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction allows the formation of carbon-carbon bonds by coupling the boronic acid ester with aryl or vinyl halides.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or an acid.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), organic solvent (e.g., THF), inert atmosphere.
Protodeboronation: Protic solvents or acids, sometimes in the presence of a catalyst.
Major Products Formed:
Suzuki-Miyaura Coupling: Formation of biaryl compounds or other complex organic molecules.
Protodeboronation: Formation of the corresponding indole derivative without the boronic acid group.
科学的研究の応用
Chemistry: (3-Chloro-1H-indol-6-yl)boronic acid pinacol ester is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. It is valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: Indole derivatives, including this compound, have shown potential biological activities. They are being explored for their antiviral, anticancer, and antimicrobial properties. The compound’s ability to participate in various chemical reactions makes it a versatile tool in drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of advanced materials and as an intermediate in the synthesis of various functionalized organic compounds .
作用機序
The mechanism of action of (3-Chloro-1H-indol-6-yl)boronic acid pinacol ester is primarily related to its ability to undergo cross-coupling reactions. The boronic acid ester group allows it to form carbon-carbon bonds with other organic molecules, facilitating the synthesis of complex structures. This reactivity is harnessed in various chemical processes to create new compounds with desired properties .
類似化合物との比較
- (3-Bromo-1H-indol-6-yl)boronic acid pinacol ester
- (3-Iodo-1H-indol-6-yl)boronic acid pinacol ester
- (3-Methyl-1H-indol-6-yl)boronic acid pinacol ester
Comparison: While these compounds share a similar indole backbone and boronic acid ester functionality, the presence of different substituents (e.g., chloro, bromo, iodo, methyl) can significantly influence their reactivity and applications. For instance, the chloro substituent in (3-Chloro-1H-indol-6-yl)boronic acid pinacol ester may offer unique reactivity patterns compared to its bromo or iodo counterparts, making it suitable for specific synthetic applications .
特性
IUPAC Name |
3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BClNO2/c1-13(2)14(3,4)19-15(18-13)9-5-6-10-11(16)8-17-12(10)7-9/h5-8,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWAWIMLXDCFNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=CN3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-3-[2-[2-(3-Azidopropoxy)ethoxy]ethoxy]propyl-biotinamide](/img/structure/B8229332.png)
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(pyridin-2-yldisulfanyl)propanoic acid](/img/structure/B8229340.png)


![4a,7a-Dihydrothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8229356.png)







